1-[(4-Ethylphenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-12-5-7-13(8-6-12)10-16-9-3-4-14(15)11-16/h5-8,14H,2-4,9-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQFPWJAHTYHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(4-Ethylphenyl)methyl]piperidin-3-amine typically follows a retrosynthetic approach involving:
- Construction of the piperidine ring with appropriate functional groups.
- Introduction of the 4-ethylbenzyl substituent on the nitrogen atom.
- Installation or transformation of the amino group at the 3-position.
This often involves epoxidation, nucleophilic ring-opening, reductive amination, and protective group strategies to achieve regio- and stereoselectivity.
Preparation via Epoxidation and Azide Ring-Opening
One efficient approach, inspired by routes used for similar piperidine derivatives, involves:
- Starting from a suitably substituted olefin intermediate.
- Epoxidation of the olefin to form a 3,4-epoxy piperidine intermediate.
- Ring-opening of the epoxide with sodium azide to introduce an azido group at the 3-position.
- Reduction of the azide to the corresponding amine.
- Epoxidation is performed using m-chloroperoxybenzoic acid (m-CPBA) in dry dichloromethane at 0–5°C, yielding the oxirane intermediate in 85–90% yield.
- Ring-opening with sodium azide in acetic acid-water mixture proceeds with high regioselectivity, producing a mixture of regioisomers in about 85% overall yield.
- The azide mixture is converted to the amine via Staudinger reduction using triphenylphosphine in toluene at 100°C for 10 hours.
This method allows for high selectivity and yield without the need for intermediate purification steps, facilitating a streamlined synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine analogs, which can be adapted for the 4-ethylbenzyl derivative by substituting the benzyl group accordingly.
Nucleophilic Substitution on Protected Piperidine Intermediates
Another approach involves the use of protected piperidin-4-one derivatives:
- Tosylation or carbobenzyloxy (Cbz) protection of piperidin-4-one to afford intermediates.
- Conjugate addition of phenylboronic acid derivatives to α,β-unsaturated ketones.
- Homologation and oxidation steps to introduce the aminoethyl substituent at the 3-position.
- Reductive amination of aldehyde intermediates with primary or secondary amines to install the amino group.
For example, tosyl-protected piperidin-4-one can be oxidized with iodoxybenzoic acid (IBX) to generate ketones, which upon reduction and activation (e.g., mesylation) allow intramolecular cyclization or nucleophilic substitution to introduce the amino group.
This method provides flexibility in modifying the phenyl substituent, allowing the introduction of 4-ethylphenyl groups by using corresponding boronic acids or benzylamines.
Direct Alkylation of 3-Aminopiperidine Derivatives
Patent literature describes a practical method for synthesizing 3-aminopiperidine derivatives with N-benzyl substituents, which can be adapted for 4-ethylbenzyl groups:
- Reaction of 4-ethylbenzylamine with protected 3-aminopiperidine precursors (e.g., (R)-2-((Cbz)amino)pentane-1,5-dimesylates).
- Stirring at elevated temperatures (~50°C) leads to formation of N-substituted piperidine intermediates.
- Subsequent deprotection (hydrogenation over Pd/C) yields the free amine.
This method achieves high yields (around 90%) and allows for stereochemical control via chiral starting materials. Protective groups such as Cbz or tert-butoxycarbonyl (Boc) are used to mask the amino group during alkylation and are removed later under mild conditions.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxidation + Azide Ring-Opening | m-CPBA (epoxidation), NaN3 in AcOH/H2O (ring-opening), Staudinger reduction | 85–90 | High regioselectivity; minimal purification; adaptable for various benzyl substituents |
| Nucleophilic Substitution on Protected Piperidines | Tosylation, IBX oxidation, mesylation, reductive amination with NaBH(OAc)3 | 70–90 | Allows modification of phenyl substituent; uses protected intermediates |
| Direct Alkylation of Protected 3-Aminopiperidines | 4-Ethylbenzylamine, protected dimesylates, Pd/C hydrogenation | ~90 | Stereoselective; uses protective groups; scalable |
Detailed Research Findings and Notes
Epoxidation conditions : The choice of oxidant and solvent is critical; m-CPBA in dry dichloromethane at low temperature provides high selectivity and yield for the epoxide intermediate.
Regioselectivity : The azide ring-opening step yields a mixture of regioisomers (approx. 93:7 ratio), but these can be used directly in subsequent steps without chromatographic separation, enhancing process efficiency.
Protective groups : Cbz and Boc groups are commonly employed to protect amino functionalities during multi-step synthesis, facilitating selective reactions and improving yields.
Hydrogenation deprotection : Catalytic hydrogenation over Pd/C under mild conditions (20–30°C, atmospheric pressure) effectively removes protective groups without affecting other sensitive moieties.
Stereochemistry : Use of chiral starting materials and controlled reaction conditions ensures the production of optically active piperidine derivatives, important for biological activity.
Adaptability : The synthetic routes allow substitution of the benzyl group with various alkyl or aryl groups, including 4-ethylphenyl, by changing the benzylamine or boronic acid used in the initial steps.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethylphenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications of 1-[(4-Ethylphenyl)methyl]piperidin-3-amine
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use lies in the synthesis of complex organic molecules and pharmaceuticals. The compound is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored as a potential therapeutic agent for various diseases due to its pharmacological properties. Additionally, it is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Chemistry
this compound serves as a building block in the synthesis of complex organic molecules. It undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives. Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position, leading to the formation of various substituted derivatives.
Biology
The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine
Researchers explore this compound as a potential therapeutic agent for various diseases due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-ethylphenyl group distinguishes the target compound from analogs with halogenated or electron-withdrawing substituents. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-ethyl group in the target compound enhances lipophilicity, favoring membrane permeability, while halogenated (Cl, F) or trifluoromethyl groups increase polarity and metabolic stability .
- Salt Forms : Hydrochloride or sulfate salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics.
- Amine Position : Piperidin-3-amine vs. piperidin-4-amine (e.g., ) alters spatial orientation, impacting target binding (e.g., enzyme active sites) .
Structural Modifications and Pharmacological Implications
- Ring Position : Piperidin-4-amine derivatives (e.g., ) vs. 3-amine analogs may exhibit divergent binding modes in enzyme inhibition, as seen in p97 ATPase inhibitors .
Biological Activity
1-[(4-Ethylphenyl)methyl]piperidin-3-amine, a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active agents, particularly those interacting with neurotransmitter systems. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a 4-ethylphenyl group, which may influence its lipophilicity and receptor-binding properties.
This compound primarily interacts with neurotransmitter receptors, particularly those related to dopamine and serotonin systems. Similar compounds have been shown to modulate the activity of trace amine-associated receptors (TAARs), which are implicated in various neuropsychiatric disorders . The modulation of these receptors can lead to alterations in dopaminergic signaling pathways, potentially offering therapeutic benefits for conditions such as schizophrenia and depression.
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Dopamine Transporter Interaction : Analog studies have demonstrated that piperidine derivatives can act as potent ligands for the dopamine transporter (DAT), influencing dopamine reuptake and availability in the synaptic cleft .
- Antimicrobial Activity : Some studies have reported antimicrobial properties in structurally related compounds. For instance, similar piperidine derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Experimental Data
- Dopaminergic Activity : In a study involving DAT knockout rats, certain analogs exhibited significant reductions in hyperlocomotion, suggesting their potential as therapeutic agents for dopaminergic disorders .
- Antimicrobial Testing : A series of piperidine derivatives were evaluated for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for the most active compounds .
Comparative Analysis
A comparison of the biological activity of this compound with other piperidine derivatives is summarized in the following table:
| Compound Name | Target Activity | EC50 (μM) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Dopamine Transporter Agonist | Not yet determined | Not yet determined |
| AP163 | TAAR1 Agonist | 0.507 | N/A |
| Piperidine Derivative A | Antibacterial | N/A | 0.0039 |
| Piperidine Derivative B | Antifungal | N/A | 0.025 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
